molecular formula C21H37O4P B11998388 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol

Cat. No.: B11998388
M. Wt: 384.5 g/mol
InChI Key: OPYDNGQRKKKKNC-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol is a synthetic organic compound known for its unique chemical structure and properties It features a phenolic core substituted with bulky tert-butyl groups and a diisopropoxyphosphorylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-Ditert-butylphenol and diisopropyl phosphite.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon, to prevent oxidation. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.

    Procedure: The diisopropyl phosphite is added to the 2,6-Ditert-butylphenol in a suitable solvent, such as toluene or dichloromethane. The mixture is heated to a specific temperature, typically around 80-100°C, and stirred for several hours.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the phosphoryl group, potentially converting it to a phosphine or phosphite.

    Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Phosphines or phosphites.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol has several applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation.

    Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Explored for its potential use in drug formulations due to its stabilizing properties.

    Industry: Utilized as an additive in lubricants and fuels to enhance performance and longevity.

Mechanism of Action

The compound exerts its effects primarily through its phenolic and phosphoryl groups. The phenolic group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The phosphoryl group can interact with various molecular targets, potentially influencing enzymatic activities and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Ditert-butyl-4-methylphenol: Known for its antioxidant properties, commonly used as a food additive.

    2,6-Ditert-butylphenol: Another antioxidant with similar stabilizing effects.

    4-(Diisopropoxyphosphorylmethyl)phenol: Lacks the bulky tert-butyl groups but retains the phosphoryl functionality.

Uniqueness

2,6-Ditert-butyl-4-(diisopropoxyphosphorylmethyl)phenol is unique due to the combination of bulky tert-butyl groups and a diisopropoxyphosphorylmethyl moiety. This structure provides enhanced stability and specific reactivity, making it valuable in applications requiring robust antioxidant properties and chemical stability.

Properties

Molecular Formula

C21H37O4P

Molecular Weight

384.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[di(propan-2-yloxy)phosphorylmethyl]phenol

InChI

InChI=1S/C21H37O4P/c1-14(2)24-26(23,25-15(3)4)13-16-11-17(20(5,6)7)19(22)18(12-16)21(8,9)10/h11-12,14-15,22H,13H2,1-10H3

InChI Key

OPYDNGQRKKKKNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)OC(C)C

Origin of Product

United States

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